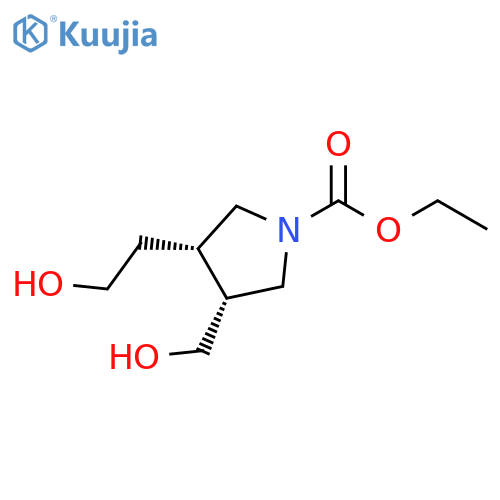Cas no 2375165-87-8 (ethyl (3S,4R)-3-(2-hydroxyethyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate)

2375165-87-8 structure
商品名:ethyl (3S,4R)-3-(2-hydroxyethyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate
CAS番号:2375165-87-8
MF:C10H19NO4
メガワット:217.26216340065
CID:5165054
ethyl (3S,4R)-3-(2-hydroxyethyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- 1-Pyrrolidinecarboxylic acid, 3-(2-hydroxyethyl)-4-(hydroxymethyl)-, ethyl ester, (3S,4R)-
- ethyl (3S,4R)-3-(2-hydroxyethyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate
-
- インチ: 1S/C10H19NO4/c1-2-15-10(14)11-5-8(3-4-12)9(6-11)7-13/h8-9,12-13H,2-7H2,1H3/t8-,9-/m1/s1
- InChIKey: SHGUFCPCJQHMGO-RKDXNWHRSA-N
- ほほえんだ: N1(C(OCC)=O)C[C@H](CO)[C@H](CCO)C1
ethyl (3S,4R)-3-(2-hydroxyethyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA1302-5G |
ethyl (3S,4R)-3-(2-hydroxyethyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate |
2375165-87-8 | 95% | 5g |
¥ 15,364.00 | 2023-03-30 | |
| Chemenu | CM391687-250mg |
ethyl (3S,4R)-3-(2-hydroxyethyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate |
2375165-87-8 | 95%+ | 250mg |
$458 | 2024-07-28 | |
| Chemenu | CM391687-500mg |
ethyl (3S,4R)-3-(2-hydroxyethyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate |
2375165-87-8 | 95%+ | 500mg |
$611 | 2024-07-28 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA1302-100mg |
ethyl (3S,4R)-3-(2-hydroxyethyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate |
2375165-87-8 | 95% | 100mg |
¥1280.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA1302-500mg |
ethyl (3S,4R)-3-(2-hydroxyethyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate |
2375165-87-8 | 95% | 500mg |
¥3419.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA1302-5.0g |
ethyl (3S,4R)-3-(2-hydroxyethyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate |
2375165-87-8 | 95% | 5.0g |
¥15365.0000 | 2024-08-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA1302-250.0mg |
ethyl (3S,4R)-3-(2-hydroxyethyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate |
2375165-87-8 | 95% | 250.0mg |
¥2052.0000 | 2024-08-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA1302-250mg |
ethyl (3S,4R)-3-(2-hydroxyethyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate |
2375165-87-8 | 95% | 250mg |
¥2052.0 | 2024-04-22 | |
| Chemenu | CM391687-1g |
ethyl (3S,4R)-3-(2-hydroxyethyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate |
2375165-87-8 | 95%+ | 1g |
$764 | 2024-07-28 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA1302-250MG |
ethyl (3S,4R)-3-(2-hydroxyethyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate |
2375165-87-8 | 95% | 250MG |
¥ 2,052.00 | 2023-03-30 |
ethyl (3S,4R)-3-(2-hydroxyethyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate 関連文献
-
Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
-
2. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
-
Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
-
Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
2375165-87-8 (ethyl (3S,4R)-3-(2-hydroxyethyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate) 関連製品
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)
- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)
- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)
推奨される供給者
Amadis Chemical Company Limited
(CAS:2375165-87-8)ethyl (3S,4R)-3-(2-hydroxyethyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate

清らかである:99%/99%/99%/99%/99%
はかる:100.0mg/250.0mg/500.0mg/1.0g/5.0g
価格 ($):160.0/257.0/428.0/642.0/1926.0